molecular formula C8H5ClFNO B567683 7-Chloro-5-fluoroindolin-2-one CAS No. 1260892-91-8

7-Chloro-5-fluoroindolin-2-one

Cat. No.: B567683
CAS No.: 1260892-91-8
M. Wt: 185.582
InChI Key: WZQIHCLHTJMPQK-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine and chlorine atoms into the indole structure can enhance the compound’s reactivity, selectivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with aniline derivatives under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indole derivatives .

Scientific Research Applications

7-Chloro-5-fluoroindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms can enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparison with Similar Compounds

    5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 7-Chloro-5-fluoroindolin-2-one.

    7-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.

    5-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity, selectivity, and biological activity compared to other indole derivatives .

Biological Activity

7-Chloro-5-fluoroindolin-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. The molecular formula is C8H5ClFNOC_8H_5ClFNO, and its structure includes an indole moiety that is crucial for its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of indolin-2-one, including this compound, can induce cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound was tested against several human cancer cell lines, including HT-29 (colon cancer), H460 (lung cancer), and MDA-MB-231 (breast cancer). Notably, it demonstrated an IC50 value as low as 0.016 µmol/L against HT-29 cells, indicating potent activity .

2. Antiviral Properties

The compound has also been investigated for potential antiviral activities. Its structural features may allow it to interact with viral proteins or host cell receptors, inhibiting viral replication. Specific studies are still ongoing to elucidate these mechanisms.

3. Antimicrobial Effects

Preliminary evaluations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains is under investigation, with initial results showing promise.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to bind to specific molecular targets within cells:

  • Target Interaction : The presence of halogens (chlorine and fluorine) increases the binding affinity of the compound to various receptors and enzymes involved in critical cellular pathways. This interaction can lead to alterations in signaling cascades that promote apoptosis in cancer cells or inhibit viral replication.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
5-Fluoroindoline-2,3-dione Lacks chlorine; precursorModerate anticancer activity
7-Chloroindolin-2-one Lacks fluorine; similar structureLower selectivity
5-Chloroindolin-2-one Lacks fluorine; similar structureLower reactivity

The unique combination of chlorine and fluorine in this compound enhances its reactivity and selectivity compared to these analogs.

Case Studies and Research Findings

Several case studies highlight the potential of this compound in drug development:

  • Cytotoxicity Studies : A series of indolin derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results showed that compounds similar to this compound exhibited varying degrees of effectiveness, with some derivatives outperforming others significantly .
  • Pharmacophore Development : Research has focused on developing pharmacophores based on the structure of indolin derivatives to predict their biological activity better. This approach has led to identifying key structural features necessary for enhancing anticancer activity .
  • Inhibitory Activity on Enzymes : Studies have indicated that derivatives of indole compounds can inhibit enzymes like α-glucosidase, which is crucial for managing diabetes. The inhibitory activities were measured, showing promising results for potential therapeutic applications .

Properties

IUPAC Name

7-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQIHCLHTJMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697468
Record name 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260892-91-8
Record name 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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